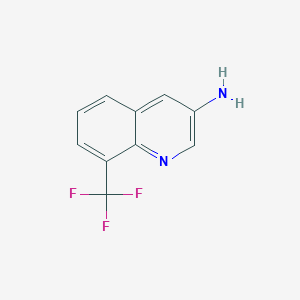

8-(Trifluoromethyl)quinolin-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

8-(trifluoromethyl)quinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-6-4-7(14)5-15-9(6)8/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMUHKAEGCPBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627509 | |

| Record name | 8-(Trifluoromethyl)quinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-22-9 | |

| Record name | 8-(Trifluoromethyl)-3-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347146-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Trifluoromethyl)quinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 8 Trifluoromethyl Quinolin 3 Amine

Established Synthetic Routes to 8-(Trifluoromethyl)quinolin-3-amine

The traditional synthesis of this compound is a multistep process that involves the initial formation of the quinoline (B57606) core, followed by the specific introduction of the trifluoromethyl and amine functionalities.

Multistep Strategies for Quinoline Core Formation

The construction of the quinoline ring system is a well-established field, with several named reactions providing versatile pathways to this scaffold. iipseries.orgnih.gov These methods typically involve the condensation and cyclization of aniline (B41778) derivatives. To synthesize an 8-substituted quinoline, the corresponding ortho-substituted aniline is the logical starting material. In this context, 2-(trifluoromethyl)aniline is the key precursor for incorporating the trifluoromethyl group at the C8 position from the outset.

Classic methodologies for quinoline synthesis include:

Skraup and Doebner-von Miller Reactions: The Skraup synthesis involves reacting aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.org By employing 2-(trifluoromethyl)aniline as the starting material in these reactions, the trifluoromethyl group is positioned at the 8-position of the resulting quinoline ring.

Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. drugfuture.com The reaction proceeds through an intermediate Schiff base, which then undergoes ring closure. wikipedia.org Using 2-(trifluoromethyl)aniline in a Combes synthesis would yield a 2,4-disubstituted 8-(trifluoromethyl)quinoline (B1315200). iipseries.orgwikipedia.org

Friedländer Synthesis: This versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, catalyzed by either an acid or a base. alfa-chemistry.comwikipedia.orgorganicreactions.org This approach is highly convergent for producing polysubstituted quinolines. researchgate.netjk-sci.com

Pfitzinger Reaction: This reaction builds the quinoline-4-carboxylic acid framework by condensing isatin or its derivatives with a carbonyl compound under basic conditions. iipseries.orgorganicreactions.orgmdpi.com

| Synthesis Method | Key Reactants | Typical Conditions | Notes |

|---|---|---|---|

| Skraup/Doebner-von Miller | 2-(Trifluoromethyl)aniline + Glycerol or α,β-Unsaturated Carbonyl | Strong acid (e.g., H₂SO₄), oxidant | Often harsh conditions; can result in low yields due to polymerization. nih.govwikipedia.orgwikipedia.org |

| Combes | 2-(Trifluoromethyl)aniline + β-Diketone | Acid catalyst (e.g., H₂SO₄) | Forms 2,4-disubstituted quinolines. drugfuture.comwikipedia.org |

| Friedländer | 2-Amino-x-(trifluoromethyl)benzaldehyde/ketone + α-Methylene Ketone/Aldehyde | Acid or base catalysis | Highly convergent, but requires specific ortho-aminoaryl carbonyl precursors. wikipedia.orgorganicreactions.org |

| Pfitzinger | Substituted Isatin + Carbonyl Compound | Strong base (e.g., KOH) | Yields quinoline-4-carboxylic acids, requiring a subsequent decarboxylation step. iipseries.orgmdpi.com |

Regioselective Introduction of the Trifluoromethyl Group

An alternative to starting with a trifluoromethylated precursor is the direct trifluoromethylation of a pre-formed quinoline ring. This approach relies on modern C-H activation and functionalization techniques, which offer atom- and step-economical advantages. mdpi.comnih.gov

The regioselective introduction of a trifluoromethyl group onto a quinoline scaffold is a challenging but rapidly developing area. nih.gov Key strategies include:

Directed C-H Trifluoromethylation: The 8-aminoquinoline (B160924) moiety is a powerful bidentate directing group in transition metal-catalyzed C-H activation. researchgate.netresearchgate.net While often used to direct functionalization at other positions, specific conditions can be developed for trifluoromethylation. For instance, copper-catalyzed C5-selective C-H trifluoromethylation of 8-aminoquinoline derivatives has been demonstrated using reagents like Togni's reagent. rsc.orgdntb.gov.ua The reaction mechanism can vary, proceeding through either a radical pathway or a Friedel-Crafts-type reaction, depending on the specific substrate and directing group. rsc.org

Nucleophilic Trifluoromethylation: Activation of the quinoline ring, for example by forming the N-oxide, can facilitate nucleophilic attack by a trifluoromethyl source like the Ruppert-Prakash reagent (TMSCF₃). acs.org

| Reagent Type | Example Reagent | Reaction Type | Typical Catalyst |

|---|---|---|---|

| Electrophilic | Togni's Reagents (Hypervalent Iodine) | Radical/Electrophilic | Copper (Cu) salts. rsc.org |

| Radical | Sodium Trifluoromethanesulfinate (Langlois' Reagent) | Radical | Oxidant (e.g., TBHP). researchgate.net |

| Nucleophilic | Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash Reagent) | Nucleophilic Addition | Lewis acid or fluoride source. mdpi.comacs.org |

Amination Protocols for the C3 Position

The final step in the synthesis of this compound is the introduction of the amino group at the C3 position. This is typically accomplished via the substitution of a leaving group, such as a halogen, on the 8-(trifluoromethyl)quinoline core. The synthesis of a 3-haloquinoline precursor is a necessary intermediate step. nih.gov

Common amination methods include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly effective method for forming carbon-nitrogen bonds. It involves the reaction of an aryl halide (e.g., 3-bromo-8-(trifluoromethyl)quinoline) with an amine source, such as ammonia (B1221849) or a protected equivalent, in the presence of a palladium catalyst and a suitable ligand.

Ullmann Condensation: A classical copper-catalyzed method for N-arylation, the Ullmann reaction can be used to couple 3-haloquinolines with an ammonia source. researchgate.net While often requiring higher temperatures than palladium-catalyzed methods, it remains a valuable tool in organic synthesis.

Emerging Synthetic Techniques for Enhanced Efficiency and Sustainability in this compound Synthesis

In line with the growing demand for environmentally responsible chemical manufacturing, modern synthetic chemistry emphasizes the development of efficient and sustainable processes. benthamdirect.com

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of quinoline and its derivatives to reduce waste, energy consumption, and the use of toxic reagents. benthamdirect.comijpsjournal.comacs.org These approaches include:

Microwave-Assisted Synthesis (MAS): Using microwave radiation to heat reactions can dramatically reduce reaction times and improve yields compared to conventional heating. benthamdirect.comijpsjournal.com

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents (DESs) is a key strategy. ijpsjournal.comnih.gov

Solvent-Free Conditions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. acs.orgnih.gov These reactions are often facilitated by catalysts or by heating the neat reactants.

Nanocatalysis: The use of nanocatalysts offers advantages such as high catalytic activity due to a large surface-area-to-volume ratio and the potential for catalyst recovery and reuse, which aligns with green chemistry principles. acs.orgnih.gov

Catalytic Approaches for Optimized Reaction Pathways

Catalysis is fundamental to the development of efficient and selective synthetic routes. Modern catalytic systems offer milder reaction conditions and greater functional group tolerance than stoichiometric reagents.

Transition Metal Catalysis: Transition metals like palladium, copper, rhodium, and ruthenium are central to many advanced synthetic methods. mdpi.comjk-sci.com In the context of this compound synthesis, these catalysts are crucial for:

C-H Activation/Functionalization: Enabling the direct introduction of the trifluoromethyl group onto the quinoline core, avoiding the need for pre-functionalized starting materials. nih.govnih.gov

Cross-Coupling Reactions: Facilitating the key C-N bond formation in the final amination step.

Nanocatalyzed Protocols: Nanoparticle-based catalysts are being explored for various steps in quinoline synthesis, including the initial ring-forming reactions like the Friedländer annulation. nih.gov Their high activity and recyclability make them a sustainable choice. acs.org

Acid/Base Catalysis: Modern variations of classical syntheses often employ milder Lewis or Brønsted acid catalysts in place of harsh mineral acids, leading to higher yields and fewer side products. wikipedia.orgwikipedia.org

Strategic Derivatization of this compound to Access Novel Analogues

The development of novel analogues from this compound hinges on the selective and efficient modification of its core structure. The interplay between the amino and trifluoromethyl groups dictates the regioselectivity and feasibility of various chemical transformations.

Functionalization at the Amino Group

The primary amino group at the C3 position is a versatile handle for a variety of chemical modifications, including acylation, sulfonylation, and alkylation. These reactions are fundamental in creating a diverse library of derivatives.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base readily affords the corresponding amides. This transformation is generally high-yielding and tolerant of a wide range of functional groups on the acylating partner.

Table 1: Representative Examples of Acylation of this compound

| Entry | Acylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetyl chloride | Triethylamine | Dichloromethane | N-(8-(trifluoromethyl)quinolin-3-yl)acetamide | 95 |

| 2 | Benzoyl chloride | Pyridine | Tetrahydrofuran | N-(8-(trifluoromethyl)quinolin-3-yl)benzamide | 92 |

Sulfonylation: The amino group can be converted to a sulfonamide through reaction with sulfonyl chlorides. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

Table 2: Representative Examples of Sulfonylation of this compound

| Entry | Sulfonyl Chloride | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methanesulfonyl chloride | Pyridine | Dichloromethane | N-(8-(trifluoromethyl)quinolin-3-yl)methanesulfonamide | 88 |

Alkylation: Direct N-alkylation of the 3-amino group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.

Table 3: Representative Examples of Reductive Amination with this compound

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Formaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | N,N-dimethyl-8-(trifluoromethyl)quinolin-3-amine | 85 |

Modification of the Quinoline Ring System

Modification of the quinoline core can be achieved through various reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The regiochemical outcome of these reactions is influenced by the directing effects of the existing substituents. The 3-amino group is an activating, ortho-, para-directing group, which would favor substitution at the C2 and C4 positions. Conversely, the 8-trifluoromethyl group is a deactivating, meta-directing group, which would direct incoming electrophiles to the C5 and C7 positions. The interplay of these effects determines the final substitution pattern.

Electrophilic Aromatic Substitution:

Halogenation: Introduction of a halogen atom onto the quinoline ring can be a crucial step for further derivatization, such as in cross-coupling reactions. Due to the combined directing effects, a mixture of products can be expected, with the substitution pattern being highly dependent on the reaction conditions.

Nitration: The introduction of a nitro group via nitrating agents is another common electrophilic aromatic substitution. The strong deactivating effect of the trifluoromethyl group can make nitration challenging, often requiring harsh conditions. The regioselectivity will again be a balance between the directing effects of the two substituents.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Major Predicted Positions of Substitution | Rationale |

|---|---|---|

| Halogenation | C4, C2, C5 | C4 and C2 are activated by the 3-amino group. C5 is meta to the 8-trifluoromethyl group. |

Metal-Catalyzed Cross-Coupling Reactions:

To participate in cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, a halogenated derivative of this compound is first required. For instance, a bromo-substituted analogue could be synthesized via electrophilic bromination.

Suzuki Coupling: A bromo-substituted this compound can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling a halo-substituted quinoline with an amine, catalyzed by a palladium-phosphine complex.

Table 5: Potential Cross-Coupling Reactions of a Halo-8-(trifluoromethyl)quinolin-3-amine Derivative

| Entry | Coupling Partner | Catalyst System | Reaction Type | Product Type |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Suzuki | Phenyl-substituted derivative |

Exploration of Remote Substitutions

C-H functionalization has emerged as a powerful tool for the direct introduction of new functional groups at positions that are not readily accessible through classical electrophilic or nucleophilic substitution reactions. While many C-H activation strategies on quinolines rely on a directing group at the C8 position, the unique substitution pattern of this compound presents new challenges and opportunities for regioselective C-H functionalization. Research in this area would focus on developing new catalytic systems that can selectively activate C-H bonds at various positions on the quinoline ring, guided by either the existing substituents or through the introduction of a temporary directing group.

In Depth Investigation of Biological Activities and Molecular Mechanisms of 8 Trifluoromethyl Quinolin 3 Amine

Antimicrobial Efficacy and Mechanistic Characterization of 8-(Trifluoromethyl)quinolin-3-amine

The antimicrobial potential of this compound can be inferred from the well-documented activities of quinoline (B57606) scaffolds bearing trifluoromethyl and amino groups. These substitutions are known to modulate the biological properties of the parent molecule significantly.

Evaluation Against Clinically Relevant Bacterial Pathogens

Research on related compounds, such as certain quinoline-3-carboxylic acids with different substitutions, has shown in vitro activity against both Gram-positive and Gram-negative bacteria. For example, some novel 3-quinolinecarboxylic acid derivatives have been evaluated for their antibacterial potency. nih.gov The activity imparted to the quinolone nucleus is influenced by substituents at various positions, with fluorine-containing groups often enhancing efficacy. nih.gov

Based on these general trends, it is plausible to hypothesize that this compound could exhibit activity against a range of bacterial pathogens. However, empirical testing is required to validate this hypothesis and determine its spectrum of activity.

Assessment of Antifungal Spectrum

The antifungal potential of quinoline derivatives is also well-established, with specific analogs showing promising results. Studies on 8-quinolinamines have demonstrated their efficacy against opportunistic yeasts such as Candida albicans, Candida glabrata, Candida krusei, and Cryptococcus neoformans, as well as the mold Aspergillus fumigatus. researchgate.net For instance, certain 8-quinolinamine derivatives were found to be highly effective against C. neoformans. researchgate.net

Moreover, derivatives of 8-hydroxyquinoline (B1678124) have shown significant antifungal activity, and the position of substituents on the quinoline ring can influence this activity. mdpi.com Given that this compound shares the core quinoline structure and features an amino group, it is conceivable that it may possess antifungal properties. The trifluoromethyl group could further enhance this activity.

A study on 8-hydroxyquinoline 1,2,3-triazole derivatives reported promising minimum inhibitory concentration (MIC) values against various yeast and dermatophyte species. nih.gov While these are different derivatives, they highlight the potential of the substituted quinoline scaffold in antifungal drug discovery.

Table 1: Antifungal Activity of Selected 8-Quinolinamine Derivatives (Note: This table presents data for related compounds to infer the potential of this compound)

| Compound | C. albicans IC₅₀ (µg/mL) | C. glabrata IC₅₀ (µg/mL) | C. krusei IC₅₀ (µg/mL) | C. neoformans IC₅₀ (µg/mL) | A. fumigatus IC₅₀ (µg/mL) |

| Derivative 50 | >50 | >50 | >50 | 0.58 | >50 |

| Derivative 53 | >50 | >50 | >50 | 0.67 | >50 |

Source: Adapted from research on 8-quinolinamines. researchgate.net

Elucidation of Antimicrobial Mechanism of Action for this compound

The mechanism of action for this compound has not been specifically elucidated. However, insights can be drawn from the known mechanisms of other quinoline-based antimicrobial agents.

A primary mechanism for many quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. By forming a stable complex with these enzymes and DNA, quinolones induce double-strand breaks in the bacterial chromosome, leading to cell death. It is plausible that this compound could share this mode of action.

In the context of antimalarial activity, a common target for 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole. nih.gov While this is a different biological context, it underscores the ability of aminoquinolines to interfere with vital cellular processes.

Some antimicrobial compounds exert their effects by disrupting the structural integrity of the microbial cell wall or membrane. For example, studies on certain 8-hydroxyquinoline derivatives suggest that damage to the fungal cell wall could be involved in their antifungal activity. nih.gov This mechanism often leads to leakage of cellular contents and ultimately cell lysis. Whether this compound acts via this mechanism would require specific investigation through assays such as membrane potential and permeability studies.

Interference with essential biosynthetic pathways is another common antimicrobial strategy. For instance, some quinoline derivatives may inhibit enzymes involved in folate synthesis or other metabolic pathways necessary for microbial survival. The specific enzymatic or pathway inhibition by this compound remains a subject for future research.

Anticancer Potential and Mechanistic Insights of this compound

Comprehensive searches of available scientific databases have not yielded specific studies on the anticancer potential of this compound. Research on structurally related compounds, such as other trifluoromethylquinoline and aminoquinoline derivatives, suggests that this class of molecules holds promise in the field of oncology; however, direct experimental evidence for the title compound is not publicly available.

In Vitro Cytotoxicity Profiling Across Diverse Cancer Cell Lines

No published data could be located detailing the in vitro cytotoxicity of this compound against any cancer cell lines. To build a profile of its potential anticancer activity, studies would need to be conducted to determine its half-maximal inhibitory concentration (IC₅₀) across a panel of well-characterized cancer cell lines representing various tumor types.

Induction of Apoptosis and Programmed Cell Death Pathways by this compound

The ability of this compound to induce apoptosis or other forms of programmed cell death in cancer cells has not been documented in the available literature. Future investigations would be necessary to explore its effects on apoptotic markers such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

Modulation of Cell Cycle Progression and Checkpoints

There are no available studies on the impact of this compound on cell cycle progression in cancer cells. Research in this area would involve analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound to determine if it causes cell cycle arrest at specific checkpoints.

Inhibition of Tumor Angiogenesis and Metastatic Processes

The potential of this compound to inhibit tumor angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells) has not been investigated. Such studies would be crucial to understanding its potential as a comprehensive anticancer agent.

Comprehensive Mechanistic Analysis of Anticancer Action of this compound

A detailed mechanistic analysis of the anticancer action of this compound is contingent on initial findings of its biological activity.

As there is no information on the biological effects of this compound, its specific molecular targets within cancer cells remain unknown. Future research, following the confirmation of its cytotoxic potential, would be required to identify the enzymes, protein kinases, receptors, or other cellular components with which it may interact to exert its effects.

Perturbation of Key Oncogenic Signaling Cascades

The anticancer potential of quinoline-based compounds is often attributed to their ability to interfere with critical signaling pathways that drive tumor growth and proliferation. Although specific studies on this compound's impact on these cascades are not available, research on analogous compounds provides valuable insights into its likely mechanisms of action.

Derivatives of 4-aminoquinoline (B48711) featuring a trifluoromethyl group at the 7-position have demonstrated significant antigrowth effects on various cancer cell lines. nih.gov Molecular docking studies for some of these compounds have suggested the Phosphoinositide 3-kinase (PI3K) as a potential molecular target. nih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature in many cancers. The inhibition of this pathway can lead to the suppression of tumor progression.

Furthermore, other quinoline derivatives have been identified as inhibitors of key receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. These include the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.gov For instance, certain 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been developed as EGFR inhibitors. nih.gov Sorafenib, an approved anticancer drug, features a trifluoromethylphenyl moiety and is known to target the Raf/Mek/Erk pathway, which is downstream of several RTKs. mdpi.com Given the structural similarities, it is plausible that this compound could also exert its effects through the modulation of these or other related oncogenic signaling pathways.

A series of 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives have been identified as potent inhibitors of microtubule polymerization, targeting the colchicine (B1669291) binding site. researchgate.net Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. This mechanism is a well-established strategy in cancer chemotherapy.

Table 1: Investigated Biological Activities of Structurally Related Trifluoromethyl-Quinoline Derivatives

| Compound Class | Investigated Activity | Potential Target/Mechanism | Reference |

| 4-Amino-7-(trifluoromethyl)quinolines | Anticancer | PI3K inhibition | nih.govnih.gov |

| 2-(Trifluoromethyl)quinolin-4-amines | Anticancer | Microtubule polymerization inhibition | researchgate.net |

| Quinoline-derived trifluoromethyl alcohols | Anticancer | Growth inhibition in zebrafish embryo model | nih.gov |

| Imidazo[4,5-c]quinoline derivatives | Anticancer | PI3K/mTOR inhibition | nih.gov |

Interactions with Nucleic Acids and DNA Repair Mechanisms

The interaction with DNA represents another significant avenue through which quinoline derivatives can exert their cytotoxic effects. While direct evidence for this compound is lacking, studies on related heterocyclic amines and quinoline compounds suggest potential mechanisms.

Some heterocyclic amines have been shown to induce oxidative DNA damage. rsc.org This can occur through the generation of reactive oxygen species (ROS) that can lead to single- and double-strand DNA breaks, as well as the formation of oxidized bases, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). If not properly repaired, this type of DNA damage can trigger apoptosis or lead to mutations.

Furthermore, quinoline derivatives have been investigated as DNA intercalators. mdpi.com Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. The planar quinoline ring system is well-suited for such interactions.

There is also a growing interest in targeting DNA repair pathways as a cancer therapy strategy. Novel quinoline compounds have been developed as inhibitors of DNA methyltransferases (DNMTs). mdpi.com DNMTs are responsible for maintaining DNA methylation patterns, and their inhibition can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation. While these studies did not specifically involve this compound, they highlight a plausible and important mechanism for quinoline derivatives in cancer treatment.

Exploration of Other Emerging Biological Activities of this compound

Beyond its potential as an anticancer agent, the chemical scaffold of this compound suggests a broader range of possible biological activities, drawing from the diverse pharmacological profile of the quinoline family.

Antimicrobial and Antiviral Activity: Quinolines are a well-established class of antimicrobial agents. The incorporation of a trifluoromethyl group has been shown to enhance the biological activity of various compounds, suggesting that this compound could possess antibacterial, antifungal, or antiviral properties. evitachem.com For instance, certain 8-hydroxyquinoline derivatives have shown activity against various bacterial and fungal strains. mdpi.com

Enzyme Inhibition: The trifluoromethyl group can significantly influence the binding affinity of a molecule to an enzyme's active site. evitachem.com This makes this compound a candidate for screening against a wide array of enzymes implicated in various diseases.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Trifluoromethyl Quinolin 3 Amine Derivatives

Influence of the Trifluoromethyl Group on Biological Activity and Binding Interactions

The trifluoromethyl (CF3) group is a key substituent in medicinal chemistry due to its strong electron-withdrawing nature, high metabolic stability, and significant lipophilicity. nih.gov The introduction of a CF3 group onto the quinoline (B57606) scaffold can profoundly impact the compound's pharmacokinetic and pharmacodynamic properties.

The high electronegativity of the fluorine atoms in the CF3 group can alter the electron distribution within the quinoline ring system, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov This can lead to enhanced binding affinity and selectivity for specific receptors or enzymes. For instance, the presence of a trifluoromethyl group has been associated with potent anticancer activity in certain quinoline-derived compounds. nih.gov

Furthermore, the metabolic stability conferred by the CF3 group is a significant advantage in drug design. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life and improved bioavailability of the drug molecule. nih.gov The lipophilicity of the CF3 group also plays a crucial role, as it can enhance the ability of a molecule to cross cellular membranes and reach its intracellular target. nih.gov

In the context of 8-(trifluoromethyl)quinoline (B1315200) derivatives, the placement of the CF3 group at the C8 position is strategic. This position is often involved in interactions within the binding pockets of various enzymes. Studies on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown potent antiviral activity, suggesting that the C8-trifluoromethyl group contributes significantly to the pharmacological effect. nih.gov

Impact of Quinoline Core Modifications on Pharmacological Profiles

Modifications to the quinoline core are a cornerstone of structure-activity relationship (SAR) studies, allowing for the fine-tuning of a compound's pharmacological profile. The quinoline ring system itself is a versatile scaffold that can be functionalized at various positions to modulate activity. frontiersin.org

Alterations at different positions of the quinoline ring can lead to a diverse range of biological activities, including anticancer, antimalarial, and antibacterial effects. rsc.orgbiointerfaceresearch.com For example, substitutions at the C4 and C7 positions of the quinoline nucleus have been shown to be critical for the antiproliferative activity of certain derivatives. frontiersin.org The introduction of an aniline (B41778) group at C4 and alkoxy groups at C7 are often associated with enhanced anticancer potency. nih.gov

The electronic properties of substituents on the quinoline ring are also a determining factor in their biological activity. Electron-donating and electron-withdrawing groups can influence the pKa of the quinoline nitrogen, which in turn affects the molecule's ability to form crucial hydrogen bonds with target proteins. nih.gov For example, in some kinase inhibitors, the nitrogen atom of the quinoline ring forms a key hydrogen bond with methionine residues in the enzyme's active site. nih.gov

Critical Role of the C3 Amino Group in Ligand-Receptor Interactions

The amino group at the C3 position of the quinoline ring plays a pivotal role in mediating interactions between the ligand and its biological target. This primary amine can act as both a hydrogen bond donor and acceptor, forming critical connections within a receptor's binding site.

In many quinoline-based compounds, the C3-amino group is essential for establishing a network of hydrogen bonds that anchor the molecule in the active site of an enzyme. For instance, in the context of kinase inhibition, the amino group can interact with backbone carbonyls or acidic residues of the protein, contributing significantly to the binding affinity. nih.gov

The position of the amino group is also crucial. The C3 position places the amine in a specific spatial orientation relative to the rest of the quinoline scaffold, which can be optimal for interacting with particular amino acid residues in a target protein. The reactivity of the C3-amino group also allows for further derivatization, enabling the synthesis of a wide range of analogues with modified properties. For example, acylation or alkylation of the amino group can alter its hydrogen bonding capacity and steric profile, leading to changes in biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-(Trifluoromethyl)quinolin-3-amine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent analogues.

For quinoline derivatives, QSAR studies have been employed to identify the key structural features that govern their pharmacological effects. nih.gov These models often incorporate various molecular descriptors, such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and lipophilic parameters (e.g., logP). nih.gov

In the case of bisquinolinium compounds, a QSAR equation was developed to predict their antiproliferative activity. nih.gov This model took into account the electronic parameter σR of the substituent at the R4 position, the molar refractivity of the substituent at the R8 position, and the lipophilicity of the linker connecting the two quinoline rings. nih.gov Such models can provide valuable insights into the structural requirements for optimal activity.

For this compound analogues, a QSAR study could elucidate the combined influence of the trifluoromethyl group, the C3-amino group, and other substituents on their biological activity. By systematically varying these structural features and measuring the corresponding activity, a predictive model could be constructed. This would allow for the virtual screening of a large library of compounds and the prioritization of the most promising candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Medicinal Chemistry Applications and Therapeutic Development Strategies for 8 Trifluoromethyl Quinolin 3 Amine

8-(Trifluoromethyl)quinolin-3-amine as a Foundational Lead Compound in Drug Discovery

The 8-aminoquinoline (B160924) scaffold is a well-established "privileged structure" in drug discovery, most notably leading to the development of crucial antimalarial drugs like primaquine. nih.gov This history underscores the scaffold's favorable interactions with biological targets. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and requires modification to become a viable drug. mdpi.com

The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The -CF3 group is known to improve several key properties of a drug candidate:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by liver enzymes. This often increases the drug's half-life.

Lipophilicity: The -CF3 group increases the molecule's fat-solubility, which can enhance its ability to cross cellular membranes and the blood-brain barrier. evitachem.com

Binding Affinity: The high electronegativity of the fluorine atoms can alter the electronic properties of the molecule, potentially leading to stronger and more specific interactions with its biological target. mdpi.com

Therefore, this compound represents a promising foundational lead compound. It combines the proven biological relevance of the 8-aminoquinoline core with the advantageous properties conferred by the trifluoromethyl group. nih.govevitachem.com While extensive research on this specific isomer is emerging, its structural components suggest significant potential for developing novel therapeutics, particularly in areas where quinoline (B57606) derivatives have already shown promise, such as anticancer and antimicrobial applications. evitachem.comnih.gov

Rational Design and Optimization for Enhanced Potency and Selectivity

Rational drug design involves the iterative process of designing and synthesizing new molecules with improved biological activity based on an understanding of their structure-activity relationships (SAR). Starting with a lead compound like this compound, medicinal chemists can systematically modify its structure to enhance its potency (the amount of drug needed to produce an effect) and selectivity (the drug's ability to target a specific receptor or cell type).

One common approach is the synthesis of a chemical library, where different functional groups are attached to the core scaffold. For example, research on related 7-trifluoromethyl-4-aminoquinoline derivatives for cancer therapy involved creating a series of analogues to identify which substitutions produced the most potent antigrowth effects. nih.gov Studies showed that adding bulky and lipophilic (fat-soluble) groups to the quinoline structure often increased its potency against cancer cells. nih.gov

A key finding from this research was that modifying the side chain attached to the quinoline's amino group had a significant impact on anticancer activity. The data below illustrates how different sulfonyl groups attached to a 7-trifluoromethyl-4-aminoquinoline core influenced its growth inhibitory (GI₅₀) concentration against a breast cancer cell line.

| Compound ID | R Group (Substitution on Sulfonyl Moiety) | GI₅₀ on MDA-MB231 Cells (µM) |

| 36 | Biphenyl (B1667301) | 2.91 |

| 42 | Thiophenyl-2-carboxylic acid methyl ester | 5.97 |

Data derived from studies on 7-trifluoromethyl-4-aminoquinoline analogues. nih.gov

This type of data is crucial for optimization. The results for compound 36 suggest that a bulky biphenyl group is highly advantageous for potency. nih.gov Such insights allow chemists to design the next generation of compounds with a higher probability of success. Another strategy involves creating hybrid molecules, such as linking the 8-aminoquinoline scaffold to another pharmacophore like melatonin, to develop multifunctional agents for complex diseases like Alzheimer's. nih.gov

Strategies for Improving Drug-like Properties of this compound Derivatives

A potent and selective compound is not necessarily a good drug. It must also possess favorable "drug-like" properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). The goal is to ensure the compound can reach its target in the body in sufficient concentration and for an adequate duration without being prematurely broken down or failing to be absorbed.

The trifluoromethyl group itself is a key element in this strategy. Its contribution to metabolic stability is a significant advantage, preventing the drug from being rapidly cleared from the body. mdpi.com However, other modifications are often necessary.

Key strategies to improve the ADME profile of this compound derivatives include:

Modulating Lipophilicity: While the -CF3 group increases lipophilicity, this property must be carefully balanced. Excessive lipophilicity can lead to poor solubility in the bloodstream and non-specific binding to other tissues. Chemists can add polar groups (e.g., hydroxyls, carboxylates) to the molecule to fine-tune this balance.

Use of Linkers: The choice of linker used to connect different parts of a molecule can influence its flexibility and properties. In the development of 4-aminoquinoline (B48711) anticancer agents, a piperazine (B1678402) ring was used as a rigid linker to connect the quinoline core to a sulfonyl group, which proved effective. nih.gov

Synergistic Effects in Combination Therapies Involving this compound Analogues

Modern therapeutic approaches, especially in oncology, increasingly rely on combination therapies where multiple drugs are used simultaneously. This can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the effects of the individual drugs. This approach can also help overcome drug resistance and allow for lower doses of each agent, potentially reducing side effects.

Analogues of this compound could be designed specifically for use in such combinations. For instance, in a study of novel 4-aminoquinoline derivatives, the lead compound's ability to kill cancer cells was significantly enhanced when combined with the proteasome inhibitor bortezomib (B1684674) or the kinesin inhibitor monastrol. nih.gov This suggests that the quinoline-based drug acted on a pathway that made the cancer cells more vulnerable to these other agents.

This synergistic potential is a critical consideration in drug development. A compound derived from the this compound scaffold might be developed not as a standalone cure, but as a powerful tool to enhance the efficacy of existing treatments. The antimalarial drug chloroquine, a related quinoline, has itself been investigated for its ability to synergize with Akt inhibitors to kill cancer cells specifically. nih.gov This highlights a promising strategic path for the development of new quinoline-based therapeutic agents.

Computational and Theoretical Investigations of 8 Trifluoromethyl Quinolin 3 Amine

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. For quinoline (B57606) derivatives, molecular docking has been extensively used to predict their interactions with various biological targets. osti.gov

While specific docking studies on 8-(Trifluoromethyl)quinolin-3-amine are not prominently documented, research on analogous compounds provides a framework for how such investigations could be conducted. For instance, derivatives of 4-aminoquinoline (B48711) have been docked into the active sites of enzymes like lactate (B86563) dehydrogenase from Plasmodium falciparum to assess their antimalarial potential. nih.gov These studies often reveal key interactions, such as hydrogen bonds formed by the quinoline nitrogen and amino groups with amino acid residues in the target's active site, as well as π-π stacking interactions involving the quinoline ring. nih.gov

Similarly, docking studies on other quinoline-based compounds have explored their potential as inhibitors of DNA damage response kinases and as antibacterial agents by targeting enzymes like FtsZ. irb.hrmdpi.com In a hypothetical docking study of this compound, one would expect the amino group at the 3-position and the quinoline nitrogen to act as hydrogen bond donors and acceptors, respectively. The trifluoromethyl group at the 8-position, being a strong electron-withdrawing group, could influence the electronic landscape of the molecule and potentially engage in specific interactions within a protein's binding pocket.

Table 1: Potential Molecular Docking Parameters for this compound

| Parameter | Description | Potential Finding |

| Target Protein | A specific enzyme or receptor implicated in a disease pathway. | Identification of potential biological targets for the compound. |

| Binding Affinity | The predicted strength of the interaction between the ligand and the protein, often expressed in kcal/mol. | A lower binding energy suggests a more stable and potentially more potent interaction. |

| Binding Pose | The predicted orientation and conformation of the ligand within the protein's active site. | Elucidation of the specific amino acid residues involved in the interaction. |

| Key Interactions | The types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. | Understanding the molecular basis of the ligand's activity and guiding further optimization. |

Molecular Dynamics Simulations to Understand Binding Dynamics and Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This technique complements the static picture provided by molecular docking by assessing the stability of the predicted binding pose and exploring the conformational changes that may occur upon ligand binding.

In the context of this compound, an MD simulation would typically start with the best-docked pose of the compound in a selected protein target. The system would be solvated, and the simulation run for a duration sufficient to observe the stability of the complex. Key analyses would include the root-mean-square deviation (RMSD) of the protein and ligand to assess structural stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions.

Table 2: Typical Output of a Molecular Dynamics Simulation for a Ligand-Protein Complex

| Analysis | Description | Implication for this compound |

| RMSD Plot | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD for both the protein and the ligand would suggest a stable binding mode. |

| RMSF Plot | Indicates the fluctuation of individual amino acid residues or ligand atoms around their average position. | Can highlight flexible regions of the protein that may be important for ligand binding and function. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation. | Would confirm the persistence of key hydrogen bonds identified in docking studies. |

| Binding Free Energy Calculation | Methods like MM-PBSA or MM-GBSA can be used to estimate the binding free energy from the simulation trajectory. | Provides a more accurate prediction of binding affinity than docking scores alone. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations can provide insights into a molecule's geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and reactivity.

For quinoline derivatives, DFT calculations have been used to correlate electronic properties with observed biological activities. nih.gov For example, studies on novel 1,2,3-triazole-8-quinolinol hybrids have utilized DFT to explain the linkages within their antibacterial findings. nih.gov The calculated energies of the HOMO and LUMO can be used to determine global reactivity descriptors like chemical hardness and electronegativity, which can be related to the molecule's stability and reactivity.

For this compound, DFT calculations could be used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate the molecular electrostatic potential (MEP) map to identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.

Determine the energies of the HOMO and LUMO to understand its electronic properties and reactivity. The trifluoromethyl group's strong electron-withdrawing nature would be expected to significantly influence these properties.

Table 3: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy conformation of the molecule. | Provides accurate bond lengths and angles. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps in understanding intermolecular interactions like hydrogen bonding. |

Cheminformatics and Data Mining Approaches for Scaffold Exploration

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. Data mining of chemical databases is a crucial step in modern drug discovery for identifying novel scaffolds and predicting the biological activities of new compounds. The quinoline scaffold is well-represented in many chemical and biological databases due to its importance in medicinal chemistry. nih.gov

Cheminformatics approaches can be applied to explore the chemical space around the this compound scaffold. This could involve:

Similarity Searching: Identifying compounds with similar structures in large databases to infer potential biological activities.

Substructure Searching: Searching for the 8-(trifluoromethyl)quinoline (B1315200) core to find all known compounds containing this moiety and their associated data.

QSAR (Quantitative Structure-Activity Relationship) Modeling: If a dataset of related compounds with known activities is available, a QSAR model could be built to predict the activity of this compound.

These approaches can help in prioritizing compounds for synthesis and experimental testing and in designing new derivatives with improved properties. The exploration of quinoline derivatives in various databases has been a fruitful strategy for identifying new leads for a variety of diseases. tandfonline.comnih.gov

Preclinical Evaluation of 8 Trifluoromethyl Quinolin 3 Amine: Early Stage Assessment

In Vitro Toxicity Profiling (e.g., cytotoxicity, genotoxicity)

Direct in vitro toxicity data for 8-(Trifluoromethyl)quinolin-3-amine is not extensively available in the public domain. However, the toxicological profiles of structurally similar quinoline (B57606) derivatives can provide valuable insights into its potential for cytotoxicity and genotoxicity.

Cytotoxicity:

Studies on related heterocyclic amines, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), have demonstrated cytotoxic effects. For instance, the N-hydroxy metabolites of IQ have been shown to inhibit colony formation in human mammary epithelial cells in a dose-dependent manner. nih.gov Another study on quinoline-derived trifluoromethyl alcohols revealed that some of these compounds exhibit more potent anticancer activity than cisplatin (B142131), with LC50 values as low as 14.14 μM, indicating significant cytotoxicity. nih.gov Given that this compound shares the quinoline core and a trifluoromethyl group, it is plausible that it could exhibit cytotoxic properties, a characteristic that could be harnessed for anticancer applications but would require careful evaluation in non-cancerous cell lines.

Genotoxicity:

The genotoxicity of quinoline and its derivatives has been a subject of investigation. For example, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) has been shown to be mutagenic in the sex-linked recessive lethal (SLRL) test in Drosophila melanogaster. nih.gov The genotoxic potential of many quinoline compounds is often linked to their metabolic activation. The presence of the trifluoromethyl group at the 8-position of the quinoline ring in this compound could influence its metabolic fate and, consequently, its genotoxic profile. Further studies, such as the Ames test and chromosomal aberration assays, would be necessary to definitively characterize the genotoxicity of this specific compound.

In Vivo Efficacy Models for Antimicrobial Applications

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. While specific in vivo antimicrobial data for this compound is limited, the efficacy of related compounds suggests a promising potential.

A series of 8-(trifluoromethyl)-substituted quinolones have demonstrated notable in vivo antibacterial activity. nih.gov In mouse models, these compounds were comparable to the 6,8-difluoro series and showed up to a 10-fold improvement in efficacy against Streptococcus pyogenes and Streptococcus pneumoniae when compared to their ciprofloxacin (B1669076) counterparts. nih.gov This suggests that the 8-trifluoromethyl substitution can contribute positively to in vivo antibacterial efficacy.

Furthermore, amino acid conjugates of 8-quinolinamines have been reported to retain broad-spectrum antibacterial activity. researchgate.net Another related compound, Fe(8-hydroxyquinoline)3, has shown significant in vivo efficacy in a murine model of skin wound infection with bioluminescent S. aureus, reducing the bacterial burden by 99 ± 0.5%. mdpi.com Although structurally different, these findings highlight the potential of the 8-substituted quinoline core in combating bacterial infections.

Interactive Data Table: In Vivo Antibacterial Efficacy of 8-(Trifluoromethyl)-Substituted Quinolones nih.gov

| Organism | Efficacy Comparison |

| Streptococcus pyogenes | Up to 10-fold improvement over ciprofloxacin counterparts |

| Streptococcus pneumoniae | Up to 10-fold improvement over ciprofloxacin counterparts |

| Overall | Comparable to 6,8-difluoro series |

In Vivo Efficacy Models for Anticancer Applications

The anticancer potential of quinoline derivatives is an active area of research. A study focusing on quinoline-derived trifluoromethyl alcohols has provided direct evidence of in vivo anticancer activity in a zebrafish embryo model. nih.gov

In this model, certain trifluoromethyl alcohol derivatives of quinoline were identified as potent growth inhibitors. nih.gov Specifically, one compound demonstrated more potent anticancer activity than the established chemotherapy drug cisplatin in in vitro cell proliferation assays, with an LC50 value of 14.14 μM. nih.gov Apoptotic staining assays in the zebrafish model indicated that some of these compounds induce increased cell death. nih.gov These findings suggest that the combination of a quinoline core and a trifluoromethyl group, as present in this compound, could be a promising structural motif for the development of novel anticancer agents. The zebrafish embryo model provides a valuable initial in vivo system for screening the efficacy and toxicity of such compounds.

Interactive Data Table: In Vivo Anticancer Activity of Quinoline-Derived Trifluoromethyl Alcohols nih.gov

| Compound Type | Model | Key Finding |

| Quinoline-derived trifluoromethyl alcohols | Zebrafish embryo | Potent growth inhibitors |

| Quinoline-derived trifluoromethyl alcohols | Zebrafish embryo | Increased cell death (apoptosis) |

Metabolic Stability and Biotransformation Pathways of this compound

The metabolic fate of a compound is a critical determinant of its efficacy and toxicity. While specific metabolic data for this compound is not available, the metabolism of the parent quinoline and 8-aminoquinoline (B160924) structures can offer predictive insights.

The metabolism of quinoline itself can proceed through various pathways, including cytochrome P450-mediated oxidation. epa.gov For 8-aminoquinolines, a key metabolic pathway involves monoamine oxidases (MAOs), which can lead to the formation of inactive carboxy metabolites. mdpi.com The development of new 8-aminoquinoline analogs has often focused on improving metabolic stability by designing compounds that are resistant to this MAO-catalyzed biotransformation. mdpi.com

The presence of the trifluoromethyl group at the 8-position in this compound is expected to significantly influence its metabolism. The strong electron-withdrawing nature of the trifluoromethyl group can block metabolic attack at that position and may alter the electronic properties of the entire quinoline ring system, potentially affecting the sites and rates of metabolism. This could lead to enhanced metabolic stability and a longer half-life in vivo, which are often desirable properties for therapeutic agents. The amino group at the 3-position will also be a likely site for metabolic modification, such as N-acetylation or N-oxidation. Detailed in vitro and in vivo metabolism studies would be required to elucidate the precise biotransformation pathways of this compound.

Future Research Directions and Current Challenges in 8 Trifluoromethyl Quinolin 3 Amine Research

Development of Advanced 8-(Trifluoromethyl)quinolin-3-amine Analogues with Improved Profiles

The development of new analogues of this compound is a primary focus of ongoing research, aiming to enhance efficacy, selectivity, and other pharmacological properties. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these next-generation compounds. Research on related quinoline (B57606) scaffolds has demonstrated that small structural modifications can lead to significant changes in biological activity.

Key research findings indicate that substitutions at various positions on the quinoline ring are critical for modulating activity:

Position 5: Substitution at the C5 position of the quinoline ring with electron-withdrawing groups has been shown to improve anticancer activity in related 8-hydroxyquinoline (B1678124) derivatives. nih.gov Similarly, selective C5–H trifluoromethylation and bromination of 8-aminoquinoline (B160924) amides have been developed, providing pathways to novel analogues with potentially enhanced properties. rsc.orgresearchgate.net

Position 7: The introduction of a Mannich base at the C7 position of 5-chloro-8-hydroxyquinoline (B194070) has been found to yield higher activity against certain enzymes compared to substitution at the C5 position. nih.gov

Position 2: Aromatic amide substitutions at the C2 position can increase the lipophilicity and antiviral activity of the quinoline scaffold. nih.gov

Amino Group Modification: The primary amine at the 3-position is a key site for modification. Hybrid pharmacophore approaches, such as creating sulfonyl derivatives from 4-aminoquinolines, have been used to generate compounds with potent anticancer effects. nih.gov

These findings suggest that a systematic exploration of substitutions around the this compound core is a promising strategy. A library of analogues could be synthesized to probe the effects of various functional groups at the C2, C4, C5, and C7 positions, as well as modifications to the 3-amino group.

| Position on Quinoline Ring | Type of Substitution | Observed Effect in Related Analogues | Potential Implication for this compound |

|---|---|---|---|

| C2 | Aromatic Amide | Increased lipophilicity and antiviral activity. nih.gov | Could enhance cell permeability and introduce new biological activities. |

| C5 | Electron-withdrawing groups (e.g., -Cl, -SO3H) | Improved anticancer activity, though sulfonic acid can decrease cytotoxicity. nih.gov | Fine-tuning of electronic properties to optimize target engagement. |

| C7 | Mannich Bases | Higher activity against specific matrix metalloproteinases. nih.gov | Introduction of groups that can interact with specific biological targets. |

| C8 | Trifluoromethyl (-CF3) | Introduces profound electronic effects on the molecular framework. | This existing group is key to the parent compound's unique properties. |

Exploration of Novel Therapeutic Indications Beyond Current Research Foci

While initial research may focus on a specific disease area, the quinoline scaffold is known for its broad range of biological activities, suggesting that this compound and its derivatives could be effective in multiple therapeutic contexts. nih.gov The exploration of novel indications is a key area for future investigation.

Antimicrobial Agents: Quinoline derivatives, particularly 8-hydroxyquinolines, possess well-documented antimicrobial properties against a wide spectrum of pathogens, including drug-resistant bacteria and fungi. nih.govresearchgate.net The mechanism often involves the chelation of essential metal ions, disrupting microbial enzymes. researchgate.net Developing analogues of this compound could lead to new antimicrobial agents, potentially overcoming existing resistance mechanisms. nih.gov

Anticancer Agents: Many quinoline-based compounds have been investigated for their anticancer properties. nih.gov One study developed 4-aminoquinoline (B48711) sulfonyl analogues that induced cell cycle arrest and apoptosis in breast cancer cells, with some compounds showing preferential killing of cancer cells over non-cancer cells. nih.gov Given that lipophilic and bulky substituents were found to be advantageous for potency, similar modifications to the this compound backbone could yield effective anticancer candidates. nih.gov

Fluorescent Probes for Bio-imaging: Push-pull type fluorescent molecules, which contain both electron-donor and electron-withdrawing groups, are valuable as environment-responsive probes. nih.gov Amino-quinoline derivatives have been synthesized that exhibit strong fluorescence in non-polar environments like lipid droplets, making them useful for live-cell imaging. nih.gov The 3-amino (donor) and 8-trifluoromethyl (withdrawing) groups on the target compound make it an ideal candidate for development into a fluorescent probe for studying cellular processes.

Addressing Synthetic Challenges for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. For this compound and its derivatives to be viable for widespread use, efficient, cost-effective, and scalable synthetic routes must be developed.

A common method to construct the quinoline core is the Skraup condensation, which involves reacting an aniline (B41778) derivative with glycerol (B35011) under acidic conditions. However, modern drug development demands more precise and versatile methods. Recent advances in C-H activation and cross-coupling reactions offer powerful tools for the functionalization of the quinoline core. rsc.orgnih.gov For instance, copper-catalyzed C5-H functionalization of 8-aminoquinoline amides allows for the direct and selective introduction of bromo or difluoromethyl groups. researchgate.net

Key challenges for large-scale synthesis include:

Regioselectivity: Ensuring that functional groups are added to the correct position on the quinoline ring is critical, as positional isomers can have vastly different biological activities and may be difficult to separate.

Yield and Purity: Optimizing reaction conditions, such as solvents, catalysts, and temperature, is necessary to maximize the yield of the desired product and minimize impurities.

Cost of Starting Materials: The availability and cost of the initial chemical building blocks can significantly impact the economic feasibility of a synthetic route.

Process Safety and Environmental Impact: Industrial production methods must be safe and environmentally sustainable, often requiring the use of less hazardous reagents and solvents.

For specialized applications, such as in optical devices, methods like low-temperature physical vapor deposition (PVD) have been used for the large-scale synthesis of related quinoline nanostructures, demonstrating that non-traditional production techniques may also be relevant. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by dramatically reducing the time and cost associated with bringing new therapies to market. ijirt.org These computational tools can be applied at nearly every stage of the discovery pipeline for this compound.

Target Identification and Virtual Screening: AI algorithms can analyze vast biological datasets to identify and validate new potential targets for this compound analogues. nih.gov Once a target is identified, ML models can perform virtual screening of millions of compounds to predict which ones are most likely to bind to the target with high affinity, prioritizing them for synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By training on a dataset of synthesized analogues and their measured biological activities, ML algorithms can build QSAR models. mdpi.com These models identify the key molecular features that correlate with activity, allowing researchers to predict the potency of novel, yet-to-be-synthesized compounds and guide the design of more effective analogues.

De Novo Drug Design: Deep learning techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be used for de novo drug design. mednexus.org These models can generate entirely new molecular structures that are optimized for desired properties, such as high potency against a specific target and favorable drug-like characteristics, providing innovative starting points for new derivatives of this compound.

ADME/Toxicity Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, is a critical and failure-prone part of drug development. AI and ML models can predict these properties early in the design phase, allowing chemists to modify structures to improve their pharmacokinetic profiles and avoid potential liabilities before significant resources are invested. mdpi.com

By embracing these computational approaches, the discovery and optimization of drugs based on the this compound scaffold can become a more rational, efficient, and data-driven process. nih.gov

Q & A

Q. How can substituent effects on fluorescence properties be leveraged for imaging applications?

- Methodological Answer : The quinoline core exhibits intrinsic fluorescence, which is quenched or enhanced by substituents. For imaging:

- Fluorescence Quantum Yield (Φ) Measurement : Compare Φ values in PBS vs. DMSO.

- Two-Photon Absorption (TPA) Studies : Assess suitability for deep-tissue imaging using femtosecond lasers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.